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Compound of Interest |

Compound Name: 5-Fluoro-6-methylpicolinaldehyde
CAS No.: 884495-34-5
Cat. No.: B1388053
. J

Executive Summary & Chemical Identity

5-Fluoro-6-methylpicolinaldehyde (CAS: 884495-34-5) is a functionalized pyridine scaffold
extensively utilized in the synthesis of kinase inhibitors (e.g., CDK2 inhibitors) and advanced

zinc-sensing probes.[1] Its structural uniqueness lies in the specific substitution pattern: an

electron-withdrawing fluorine at C5, an electron-donating methyl group at C6, and a reactive

aldehyde at C2. This "push-pull" electronic environment creates distinct spectral signatures in

NMR and MS, which are essential for quality control during drug development.

Chemical Profile

Property

Data

IUPAC Name

5-Fluoro-6-methylpyridine-2-carbaldehyde

Common Name

5-Fluoro-6-methylpicolinaldehyde

CAS Number 884495-34-5

Molecular Formula C7HeFNO

Molecular Weight 139.13 g/mol

Appearance Pale yellow to off-white solid

Solubility Soluble in DMSO, MeOH, CHzCl2, CDCIs
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Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) profile of this compound is defined by the coupling
interactions between the fluorine atom (

F, spin 1/2) and the aromatic/methyl protons.

H NMR (Proton NMR)

Solvent: CDCls or DMSO-ds | Frequency: 400 MHz

The

H NMR spectrum exhibits a characteristic splitting pattern due to
H-

F coupling (

) and

H-

H coupling (

)-

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Proton
Environment

Chemical Shift
(

» Ppm)

Coupling

Multiplicity

, H2)

Constants (

Mechanistic
Insight

-CHO (Aldehyde)

9.98 - 10.05

Singlet (s) N/A

Highly
deshielded due
to the anisotropy
of the carbonyl
and the electron-
deficient pyridine

ring.

H-3 (Aromatic)

7.90 - 7.95

Doublet of Hz

Doublets (dd)
Hz

Located ortho to
the carbonyl.
Shows strong
vicinal coupling
to H-4 and weak
long-range

coupling to F-5.

H-4 (Aromatic)

7.45 -7.55

Triplet-like (dd)
Hz

Located ortho to
the Fluorine. The

large

coupling
dominates, often
making the
signal appear as

a pseudo-triplet.

-CHs (Methyl)

2.55-2.65

Doublet (d) Hz

The methyl
protons couple
with the ortho

Fluorine (

), splitting the
singlet into a
distinct doublet.
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Analyst Note: The doublet splitting of the methyl signal at ~2.6 ppm is a critical purity marker. If
this signal appears as a singlet, it suggests a loss of fluorine (de-fluorination impurity) or

misidentification of the isomer (e.g., 6-methylpicolinaldehyde).

F NMR (Fluorine NMR)

Reference: CFCls (0 ppm) or internal standard
e Chemical Shift:

-125.0 t0 -130.0 ppm

o Pattern: The signal appears as a multiplet (quartet of doublets) due to coupling with the
methyl protons (

Hz) and the H-4 aromatic proton (
Hz).
o Utility:

F NMR is the most sensitive method for detecting regioisomers (e.g., 3-fluoro or 4-fluoro
impurities), which will shift significantly (>10 ppm) from this range.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and provides structural verification through
fragmentation pathways.

ESI-MS (Electrospray lonization)

¢ lonization Mode: Positive (+ve)

o Molecular lon:
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m/z

e Adducts:

m/z (common in unpurified samples)

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (140.1) undergoes characteristic
neutral losses.

e Loss of CO (-28 Da): The aldehyde group is labile.
o m/z (Formation of 5-fluoro-6-methylpyridine cation).

e Loss of HCN (-27 Da): Typical for pyridine ring degradation.
o m/z.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (cm—?) Assignment Functional Group

C=0 Stretch (Aldehyde). Key

1705 - 1715 Strong (S) ) )

diagnostic band.

) C=N/ C=C Stretch (Pyridine

1580 - 1600 Medium (m) ) )

ring breathing).

C-F Stretch. Aryl-Fluorine bond
1250 - 1350 Strong (s) o

vibration.

C-H Stretch (Aldehyde Fermi
2850 - 2950 Weak (w)

doublet & Methyl C-H).

Experimental Workflow & Logic
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The following diagram illustrates the logical workflow for validating the identity of 5-Fluoro-6-
methylpicolinaldehyde, distinguishing it from common synthetic impurities like the non-
fluorinated precursor or regioisomers.

Single Peak
(-125 to -130 ppm

VALIDATED
IDENTITY

Aldehyde (10.0 ppm) Step 3: 19F NMR
Methyl Doublet (2.6 ppm (g e G Multiple Peaks
(Isomer Mixture)

Methyl Singlet
(Missing F coupling)

Step 2: 1H NMR
(cDCi3)

Mass Confirmed i REJECT/RE-PURIFY

Mass Mismatch
(e.g. 122.1=No F)

Crude Sample
(5-F-6-Me-Picolinaldehyde)

Step 1: ESI-MS
Check [M+H]+ = 140.1

Click to download full resolution via product page

Caption: Logical decision tree for the spectral validation of 5-Fluoro-6-methylpicolinaldehyde,
prioritizing mass confirmation followed by NMR coupling analysis.

Synthesis Context & Impurity Profile

Understanding the synthesis helps anticipate spectral impurities. This compound is typically
synthesized via the oxidation of 5-fluoro-2,6-dimethylpyridine or the lithiation/formylation of 2-
bromo-5-fluoro-6-methylpyridine.

e Impurity A (Precursor): 2-Bromo-5-fluoro-6-methylpyridine.
o Detection: MS
(Br isotope pattern). NMR lacks the aldehyde peak at 10.0 ppm.
e Impurity B (Over-oxidation): 5-Fluoro-6-methylpicolinic acid.

o Detection: IR shows broad O-H stretch (2500-3300 cm~1). MS
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References

» Fast lon-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc with Frequency-Specific
Encodability. Source: Journal of the American Chemical Society (2021). Context: Establishes
the use of 5-fluoro-6-methylpicolinaldehyde as a precursor for Zn-sensing chelates and
provides supporting spectral data (1H, 19F NMR). URL:[Link]

e Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Guangzhou Isun Pharmaceutical Co., Ltd Product Catalog_Page_ChemicalBook
[chemicalbook.com]

» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 5-Fluoro-
6-methylpicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1388053#spectral-data-of-5-fluoro-6-
methylpicolinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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